

Application Notes and Protocols for Tylosin Phosphate Susceptibility Testing of Bacterial Isolates

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Compound of Interest

Compound Name: Tylosin Phosphate

Cat. No.: B1662204

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These application notes provide a detailed protocol for determining the susceptibility of bacterial isolates to **Tylosin Phosphate**, a macrolide antibiotic exclusively used in veterinary medicine. The protocols are based on the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), particularly the VET01S document, which provides performance standards for antimicrobial disk and dilution susceptibility tests for bacteria isolated from animals.^[1]

Tylosin acts by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. It is primarily effective against Gram-positive bacteria and Mycoplasma species. Accurate susceptibility testing is crucial for effective therapeutic use and for monitoring the development of resistance.

I. Quantitative Data Summary

The following tables summarize the quality control (QC) ranges for Tylosin susceptibility testing as recommended by the CLSI. These QC strains are essential for ensuring the accuracy and reproducibility of the testing methodology.

Table 1: Quality Control Ranges for Broth Microdilution MIC Testing

Quality Control Strain	CLSI Document	MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213	VET01-A3	Refer to the latest CLSI VET01S supplement for the most current range.
Enterococcus faecalis ATCC® 29212	VET01-A3	Refer to the latest CLSI VET01S supplement for the most current range.

Note: The specific MIC ranges are subject to change and users should always refer to the most recent edition of the CLSI VET01S supplement for the current, approved quality control ranges. [\[2\]](#)[\[3\]](#)

Table 2: Quality Control Ranges for Agar Disk Diffusion Testing

Quality Control Strain	Disk Content	CLSI Document	Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 25923	30 µg	VET01-S3 (forthcoming)	Refer to the latest CLSI VET01S supplement for the most current range.

Note: The 30 µg tylosin disc is the preferred disk for susceptibility testing.[\[2\]](#) QC ranges for other disk strengths may be found in CLSI documentation.

Table 3: Interpretive Criteria for Minimum Inhibitory Concentrations (MIC) of **Tylosin Phosphate**

The clinical breakpoints for **Tylosin Phosphate** vary depending on the bacterial species, animal host, and site of infection. It is imperative to consult the latest edition of the CLSI VET01S supplement for the most current and comprehensive tables of interpretive criteria (Susceptible, Intermediate, Resistant).[\[4\]](#)[\[5\]](#)[\[6\]](#)

Bacterial Species	Animal Host	Indication	Susceptible (S) (µg/mL)	Intermediate (I) (µg/mL)	Resistant (R) (µg/mL)
[Example Species]	[Example Host]	[Example Indication]	[Value]	[Value]	[Value]
... (Refer to CLSI VET01S for complete, up-to-date tables)					

II. Experimental Protocols

The following are detailed protocols for the two primary methods of **Tylosin Phosphate** susceptibility testing: Broth Microdilution and Agar Disk Diffusion.

A. Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of **Tylosin Phosphate** in a liquid medium.

1. Preparation of **Tylosin Phosphate** Stock Solution:

- Accurately weigh a suitable amount of **Tylosin Phosphate** reference standard.
- Dissolve the powder in a small amount of a suitable solvent (e.g., methanol or water, as specified by the supplier).
- Bring the solution to the final desired volume with Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a high-concentration stock solution.
- Perform serial dilutions of the stock solution to prepare working solutions for the microdilution plates.

2. Inoculum Preparation:

- From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the bacterial isolate to be tested.
- Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth) or saline.
- Incubate the broth at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ until the turbidity reaches or exceeds that of a 0.5 McFarland standard. This is equivalent to approximately $1-2 \times 10^8$ CFU/mL.
- Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard. This can be done visually or with a photometric device.

3. Inoculation of Microdilution Plates:

- Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB. The final inoculum concentration in each well should be approximately 5×10^5 CFU/mL.
- Dispense the appropriate volume of the standardized, diluted inoculum into each well of a 96-well microdilution plate containing serial dilutions of **Tylosin Phosphate**.
- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

4. Incubation:

- Incubate the microdilution plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

- Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of **Tylosin Phosphate** that completely inhibits visible growth of the organism.
- Compare the obtained MIC value to the interpretive criteria provided in the latest CLSI VET01S supplement to classify the isolate as Susceptible, Intermediate, or Resistant.

B. Agar Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to **Tylosin Phosphate** by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

1. Inoculum Preparation:

- Follow the same procedure as described for the Broth Microdilution method to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

2. Inoculation of Agar Plates:

- Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted bacterial suspension. Rotate the swab against the side of the tube to remove excess fluid.
- Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface of the agar in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
- Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

3. Application of **Tylosin Phosphate** Disks:

- Aseptically apply a **Tylosin Phosphate** disk (30 µg) to the surface of the inoculated agar plate.
- Gently press the disk down to ensure complete contact with the agar surface.
- If testing multiple antibiotics on the same plate, ensure they are spaced far enough apart to prevent overlapping of the inhibition zones.

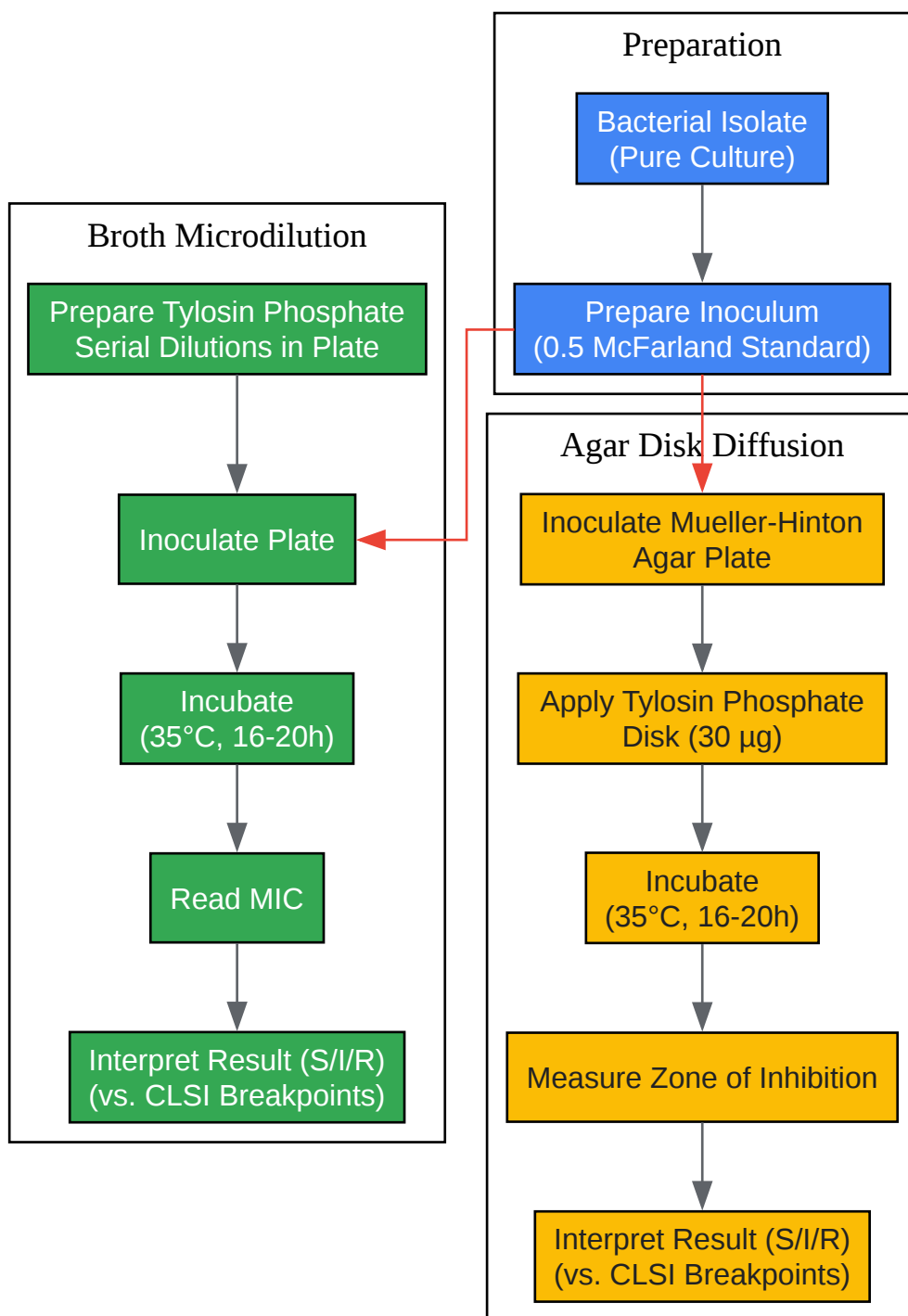
4. Incubation:

- Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

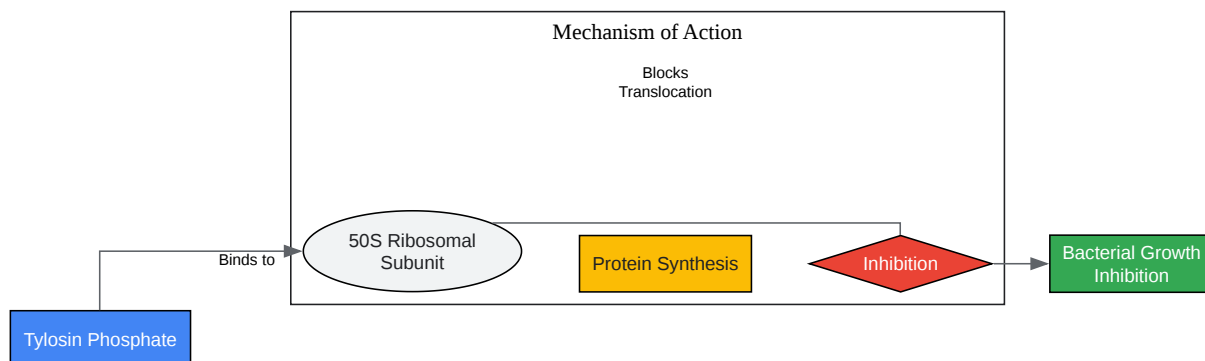
- After incubation, measure the diameter of the zone of complete growth inhibition around the **Tylosin Phosphate** disk in millimeters (mm).
- Compare the measured zone diameter to the interpretive criteria in the latest CLSI VET01S supplement to determine if the isolate is Susceptible, Intermediate, or Resistant.[\[7\]](#)

III. Visualizations



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Caption: Workflow for **Tylosin Phosphate** Susceptibility Testing.



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Caption: Mechanism of Action of **Tylosin Phosphate**.

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